molecular formula C20H22N2O B1440285 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile CAS No. 1158750-70-9

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

Cat. No. B1440285
CAS RN: 1158750-70-9
M. Wt: 306.4 g/mol
InChI Key: CDEPLQXNGXSQOK-UHFFFAOYSA-N
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Description

“1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C20H22N2O . It is a white solid with a molecular weight of 342.87 . The IUPAC name for this compound is 1-benzyl-4-(4-methoxyphenyl)-4-piperidinecarbonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for “1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile” is 1S/C20H22N2O.ClH/c1-23-19-9-7-18(8-10-19)20(16-21)11-13-22(14-12-20)15-17-5-3-2-4-6-17;/h2-10H,11-15H2,1H3;1H . This code provides a standard way to encode the compound’s structure and formula.


Physical And Chemical Properties Analysis

“1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile” is a white solid . It has a molecular weight of 342.87 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile have demonstrated promising antimicrobial activities. For instance, the antimicrobial functionality of synthesized pyran derivatives was assessed, showing favorable activities comparable to reference antimicrobial agents (Okasha et al., 2022). Additionally, certain pyrimidine carbonitrile derivatives synthesized have shown notable antimicrobial effects, implying potential applications in developing new antimicrobial agents (Bhat & Begum, 2021), (Khafagy et al., 2002).

Cancer Research

Certain derivatives have been synthesized and characterized for their cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer research. For example, a compound demonstrated promising cytotoxic activities against three cancer cell lines, revealing its potential as a therapeutic agent (El Gaafary et al., 2021). Another study highlighted the synthesis of a compound with significant anti-proliferative properties against five cancer cell lines, suggesting a potential application in developing cancer treatments (El-Agrody et al., 2022).

Crystal Structure and Molecular Docking

The crystal structures of related compounds have been determined, and molecular docking studies have been conducted. Such studies are essential for understanding the interactions at the molecular level and for the design of new drugs with targeted properties (Jayabharathi et al., 2008a), (Jayabharathi et al., 2008b).

Synthesis and Characterization

Several compounds with structures related to 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile have been synthesized and characterized, revealing various structural configurations and properties. These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in various fields of research (Feng, 2011), (Gayathri et al., 2009).

Mechanistic Studies

Research has also focused on understanding the mechanisms underlying the biological activities of related compounds, such as the influence of A1,3 strain on the stereochemical outcome of reactions, which is crucial for synthesizing compounds with desired properties (Ramakrishna et al., 2016).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-23-19-9-7-18(8-10-19)20(16-21)11-13-22(14-12-20)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEPLQXNGXSQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180078
Record name 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

CAS RN

1158750-70-9
Record name 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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